molecular formula C14H9BrN2O2S B12187606 3-[2-(4-bromophenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one

3-[2-(4-bromophenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B12187606
M. Wt: 349.20 g/mol
InChI Key: DXYDHVIYUJIDRO-UHFFFAOYSA-N
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Description

3-[2-(4-Bromophenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one (abbreviated here as BPOET for clarity in this section only) is a thienopyrimidinone derivative characterized by a 4-bromophenyl ketone moiety linked via a thioether group to the thieno[3,2-d]pyrimidin-4(3H)-one core. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

The structural uniqueness of BPOET lies in the presence of the 4-bromophenyl group, which enhances electronic effects and may improve binding affinity to biological targets. The thienopyrimidinone scaffold itself is a privileged structure in medicinal chemistry due to its resemblance to purine bases, enabling interactions with enzymes and receptors involved in nucleic acid metabolism .

Properties

Molecular Formula

C14H9BrN2O2S

Molecular Weight

349.20 g/mol

IUPAC Name

3-[2-(4-bromophenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C14H9BrN2O2S/c15-10-3-1-9(2-4-10)12(18)7-17-8-16-11-5-6-20-13(11)14(17)19/h1-6,8H,7H2

InChI Key

DXYDHVIYUJIDRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CN2C=NC3=C(C2=O)SC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-bromophenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one typically involves the alkylation of sodium 4(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or xylene and the presence of a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-bromophenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve the use of solvents like dichloromethane or acetonitrile and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions include various substituted thienopyrimidine derivatives, which can exhibit different chemical and biological properties. For example, the substitution of the bromine atom with an amino group can lead to the formation of amino-substituted thienopyrimidines with potential pharmacological activities .

Scientific Research Applications

3-[2-(4-bromophenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[2-(4-bromophenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Weight Melting Point (°C) Key Functional Groups
3-[2-(4-Bromophenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one (BPOET) 4-Bromophenyl, thioether-linked oxoethyl 497.36* 289–291 Thienopyrimidinone, ketone, bromo
3-(4-Bromophenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 4-Bromophenyl, 3-methoxyphenyl, tetrahydrobenzo-fused core 591.89 N/A Benzothienopyrimidinone, methoxy
2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 4-Bromophenyl, 4-ethoxyphenyl, tetrahydrobenzo-fused core 598.92 N/A Benzothienopyrimidinone, ethoxy
3-Allyl-2-((2-(4-bromophenyl)-2-oxoethyl)thio)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one 4-Bromophenyl, allyl, ethyl 461.35 N/A Thienopyrimidinone, allyl, ethyl
8-Bromo-7,9-dimethyl-2-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one Bromo, dimethyl, trifluoromethyl, pyrido-fused core 377.23 253–254 Pyridothienopyrimidinone, CF3

*Calculated based on molecular formula C₁₉H₁₄BrN₃O₂S₂.

Key Observations :

  • BPOET has a simpler structure compared to fused benzothienopyrimidinones (e.g., ), which may enhance solubility but reduce steric hindrance for target binding.
  • Substituents like allyl or ethyl groups (e.g., ) introduce hydrophobicity, which may affect membrane permeability.

Key Observations :

  • BPOET synthesis involves Pd-catalyzed cross-coupling, yielding moderate purity (19–32%) .
  • Higher yields (e.g., 73% in ) are achieved via cyclocondensation, suggesting that fused-ring systems may stabilize intermediates.
  • Reduction steps (e.g., nitro to amine ) often result in lower yields due to side reactions.

Key Observations :

  • BPOET’s unique mechanism involves ribosome activation, unlike most thienopyrimidinones targeting kinases or PDEs .
  • Anticancer activity correlates with substituent hydrophobicity (e.g., benzylamino in ), while enzyme inhibition (e.g., PDE7 ) depends on electronic and steric effects.
  • Pyrido-fused derivatives (e.g., ) show lower kinase inhibition, suggesting fused rings may reduce target compatibility.

Biological Activity

3-[2-(4-bromophenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. The unique structure, characterized by a thieno[3,2-d]pyrimidine core, allows for various interactions with biological targets, leading to diverse pharmacological effects.

Chemical Structure

The molecular formula for 3-[2-(4-bromophenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one is C12H10BrN3O2S. The compound features a thieno[3,2-d]pyrimidine scaffold with a 4-bromophenyl group and an oxoethyl substituent. Its structural attributes contribute significantly to its biological activity.

The biological activity of this compound primarily involves the inhibition of key enzymes and pathways associated with cancer cell proliferation and survival. It is hypothesized that the compound interacts with specific kinases, such as VEGFR-2 and AKT, which are crucial in cell signaling pathways related to tumor growth and metastasis.

Anticancer Activity

Recent studies have indicated the compound's potential as an anticancer agent. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : HepG2 (liver cancer) and PC-3 (prostate cancer).
  • IC50 Values : The compound exhibited IC50 values of approximately 3.105 µM against HepG2 cells and 2.15 µM against PC-3 cells, indicating moderate to high cytotoxicity .

Table 1: Anticancer Activity of 3-[2-(4-bromophenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one

Cell LineIC50 (µM)Mechanism of Action
HepG23.105Induction of apoptosis via caspase activation
PC-32.15Inhibition of cell cycle progression

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various pathogens. Preliminary studies indicated effective inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

Case Studies

  • In Vitro Evaluation : A study involving the evaluation of several thienopyrimidine derivatives highlighted that compounds similar to 3-[2-(4-bromophenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one exhibited selective toxicity towards cancer cells while sparing normal cells .
  • Mechanistic Insights : Further mechanistic studies revealed that the compound could induce S-phase cell cycle arrest in HepG2 cells, leading to increased apoptosis rates through caspase-3 activation .

Comparative Analysis

When compared with other thienopyrimidine derivatives, such as those lacking the bromophenyl group or possessing different substituents at the 4-position, 3-[2-(4-bromophenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one showed enhanced biological activity due to its specific structural features.

Table 2: Comparison of Thienopyrimidine Derivatives

Compound NameIC50 (µM)Notable Features
3-[2-(4-bromophenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one3.105Bromophenyl substituent enhances activity
3-Ethyl-thieno[3,2-d]pyrimidin-4(3H)-one>10Lacks bromophenyl group
4-Chloro derivative5.0Moderate activity

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